molecular formula C20H14BrN3O3 B11510283 N-[2-(4-bromophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide

N-[2-(4-bromophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide

Cat. No.: B11510283
M. Wt: 424.2 g/mol
InChI Key: OGCRTLUYUAFXQQ-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide is a synthetic organic compound that belongs to the class of chromeno[4,3-d]pyrimidines. This compound is characterized by the presence of a bromophenyl group, a chromeno ring, and a pyrimidinyl moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Ring: The chromeno ring can be synthesized through a cyclization reaction involving a suitable precursor such as a hydroxyphenyl ketone.

    Introduction of the Pyrimidinyl Moiety: The pyrimidinyl group is introduced through a condensation reaction with a suitable amine or amide derivative.

    Bromination: The bromophenyl group is introduced via a bromination reaction using bromine or a brominating agent.

    Amidation: The final step involves the formation of the propanamide group through an amidation reaction with propanoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-bromophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways. It may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-bromophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide stands out due to its unique combination of a chromeno ring and a pyrimidinyl moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H14BrN3O3

Molecular Weight

424.2 g/mol

IUPAC Name

N-[2-(4-bromophenyl)-5-oxochromeno[4,3-d]pyrimidin-4-yl]propanamide

InChI

InChI=1S/C20H14BrN3O3/c1-2-15(25)22-19-16-17(13-5-3-4-6-14(13)27-20(16)26)23-18(24-19)11-7-9-12(21)10-8-11/h3-10H,2H2,1H3,(H,22,23,24,25)

InChI Key

OGCRTLUYUAFXQQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=NC2=C1C(=O)OC3=CC=CC=C32)C4=CC=C(C=C4)Br

Origin of Product

United States

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